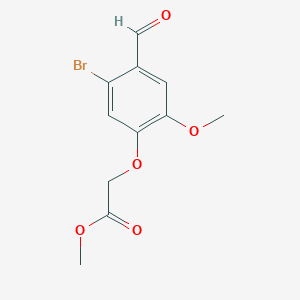

![molecular formula C12H13N3O2S B2929616 N-(6-乙酰基-3-氰基-5,7-二氢-4H-噻吩[2,3-c]吡啶-2-基)乙酰胺 CAS No. 864858-20-8](/img/structure/B2929616.png)

N-(6-乙酰基-3-氰基-5,7-二氢-4H-噻吩[2,3-c]吡啶-2-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

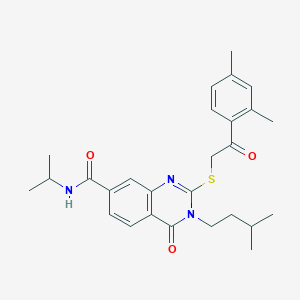

“N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)acetamide” is a chemical compound with the formula C20H21N3O5S . It is a thienopyridine , which is a class of compounds containing a thiophene ring fused to a pyridine ring .

Synthesis Analysis

The synthesis of “N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)acetamide” involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . The reaction conditions vary, and the process can be carried out in several ways, including stirring without solvent and/or heat, fusion, and others .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI string: InChI=1S/C20H21N3O5S/c1-11(24)23-6-5-13-14(9-21)20(29-17(13)10-23)22-19(25)12-7-15(26-2)18(28-4)16(8-12)27-3/h7-8H,5-6,10H2,1-4H3,(H,22,25) . This indicates the presence of various functional groups in the compound, including acetyl, cyano, and acetamide groups .Chemical Reactions Analysis

The compound can participate in a variety of condensation and substitution reactions due to the active hydrogen on C-2 . It can also react with common bidentate reagents to form a variety of heterocyclic compounds .Physical and Chemical Properties Analysis

The compound has a net charge of 0, an average mass of 415.465, and a mono-isotopic mass of 415.12019 . It contains 20 carbon atoms, 21 hydrogen atoms, 3 nitrogen atoms, 5 oxygen atoms, and 1 sulfur atom .科学研究应用

合成与杂环化学应用

"N-(6-乙酰基-3-氰基-5,7-二氢-4H-噻吩[2,3-c]吡啶-2-基)乙酰胺"用作合成广泛杂环化合物的关键中间体。例如,其衍生物已被用于吡啶和噻吩[2,3-b]吡啶衍生物的新型合成中,展示了该化合物作为杂环化学库扩充的重要作用 (Elgemeie, Elfahham, & Nabey, 1988)。本研究重点介绍了芳基亚甲基氰基硫代乙酰胺反应在生成多种吡啶硫酮衍生物中的用途,该衍生物可进一步环化生成噻吩[2,3-b]吡啶衍生物。

对先进材料和生物学研究的贡献

涉及"N-(6-乙酰基-3-氰基-5,7-二氢-4H-噻吩[2,3-c]吡啶-2-基)乙酰胺"的合成方法对开发先进材料和探索生物活性具有重大意义。Dyachenko 等人 (2004) 关于取代的 1,3-环己二烯和吡啶硫酮的迈克尔反应合成的研究进一步阐明了该化合物在创建复杂结构中的用途,其潜在应用范围从材料科学到生物活性分子开发 (Dyachenko, Dyachenko, & Chernega, 2004)。

对药物开发和抗菌研究的影响

"N-(6-乙酰基-3-氰基-5,7-二氢-4H-噻吩[2,3-c]吡啶-2-基)乙酰胺"的作用延伸到药物开发领域,特别是在合成具有良好生物活性的化合物方面。例如,其衍生物已被探索用于抗肿瘤活性,展示了该化合物在设计新型治疗剂中的相关性 (Albratty, El-Sharkawy, & Alam, 2017)。本研究方向强调了此类化合物在促进开发具有增强疗效和靶向作用的新药方面的潜力。

作用机制

Mode of Action

It is noted that similar compounds have been observed to cause a significant and dose-dependent accumulation of cells in the g2/m phase of the cell cycle . This suggests that the compound may interact with its targets to influence cell cycle progression, although the exact mechanism remains to be elucidated.

Biochemical Pathways

The observed effects on the cell cycle suggest that it may impact pathways related to cell division and growth .

Result of Action

As mentioned earlier, similar compounds have been observed to cause a significant and dose-dependent accumulation of cells in the G2/M phase of the cell cycle, with a concomitant decrease of cells in other phases of the cell cycle (especially the G0/G1 phase) . This suggests that the compound may have a significant impact on cell cycle progression.

属性

IUPAC Name |

N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2S/c1-7(16)14-12-10(5-13)9-3-4-15(8(2)17)6-11(9)18-12/h3-4,6H2,1-2H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVIXRUWVRJZCBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C2=C(S1)CN(CC2)C(=O)C)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

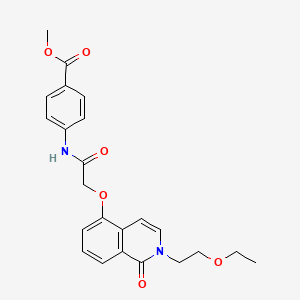

![4-(3-{2-[{[(2-methoxyphenyl)amino]carbonyl}(methyl)amino]ethyl}-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)benzamide](/img/structure/B2929538.png)

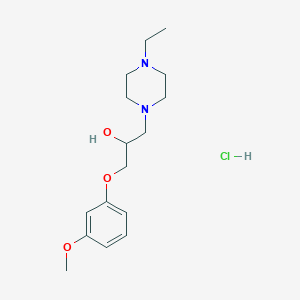

![Ethyl 1-{3-[(adamantan-1-yl)methoxy]-2-hydroxypropyl}piperidine-3-carboxylate hydrochloride](/img/structure/B2929541.png)

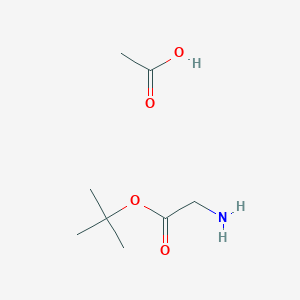

![N-(3-methoxybenzyl)-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide](/img/structure/B2929544.png)

![6-(1H-pyrazol-1-yl)-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2929547.png)

![2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(3-(trifluoromethyl)benzyl)acetamide](/img/structure/B2929549.png)

![2-morpholino-N-phenyl-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxamide](/img/structure/B2929553.png)

![5-[2-(Dimethylamino)ethoxy]pyridine-2-carboxylic acid;dihydrochloride](/img/structure/B2929556.png)